5-Cyclopropyl-6-fluoropyridin-2-amine
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Overview
Description
5-Cyclopropyl-6-fluoropyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropyl group at the 5-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-6-fluoropyridin-2-amine typically involves the introduction of the cyclopropyl and fluorine substituents onto a pyridine ring. One common method involves the cyclopropylation of a fluoropyridine precursor, followed by amination. The reaction conditions often include the use of cyclopropyl halides and appropriate catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Cyclization: The presence of the cyclopropyl group can facilitate ring-closing reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to replace the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Scientific Research Applications
5-Cyclopropyl-6-fluoropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It serves as a probe in biochemical studies to investigate the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity. The cyclopropyl group can also affect the compound’s conformational flexibility, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-2-fluoropyridine: Similar structure but lacks the amine group.
6-Fluoropyridin-2-amine: Similar structure but lacks the cyclopropyl group.
5-Cyclopropyl-6-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
5-Cyclopropyl-6-fluoropyridin-2-amine is unique due to the combination of the cyclopropyl and fluorine substituents, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical and biological contexts.
Properties
IUPAC Name |
5-cyclopropyl-6-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-8-6(5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHRKCCDPPUDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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